molecular formula C11H23N3O B7914710 (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide

Cat. No.: B7914710
M. Wt: 213.32 g/mol
InChI Key: OXENOCZQKQQVRQ-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Propionamide Group: The propionamide group can be introduced through amidation reactions, where an appropriate amine reacts with a propionyl chloride derivative.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as the use of chiral catalysts or chiral chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.

    Biological Studies: Employed in studies to understand its biological activity and mechanism of action.

    Pharmacological Research: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-acetamide
  • (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-butyramide
  • (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-valeramide

Uniqueness

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is unique due to its specific structural features, such as the presence of the propionamide group and the (S)-configuration. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-5-7-13(3)8-6-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENOCZQKQQVRQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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